molecular formula C12H11N3O2 B15151214 Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15151214
M. Wt: 229.23 g/mol
InChI Key: LURZVSPBFLZOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the cyano and ester groups, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of imidazo[1,2-a]pyridines include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-3-17-12(16)10-7-15-5-4-8(2)9(6-13)11(15)14-10/h4-5,7H,3H2,1-2H3

InChI Key

LURZVSPBFLZOER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)C#N)C

Origin of Product

United States

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